(2S,4R)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride
Description
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is a stereochemically defined proline derivative with a hydroxyl group at the 4-position of the pyrrolidine ring. Its molecular formula is C₅H₁₀ClNO₃ (free acid: C₅H₉NO₃, MW 131.13; hydrochloride form varies by substitution) . This compound is widely utilized in PROTAC (Proteolysis Targeting Chimeras) synthesis as a linker component, enabling the conjugation of E3 ligase ligands to target protein binders . Its stereochemistry (2S,4R) is critical for maintaining structural integrity and biological activity in chiral environments.
Properties
IUPAC Name |
(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJFFQAGTXBSTI-HJXLNUONSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride typically involves the stereoselective reduction of a suitable precursor. One common method includes the reduction of a protected pyrrolidine derivative, followed by deprotection and subsequent hydrochloride salt formation. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or enzymatic reduction processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques like crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alcohols, carboxylic acids for esterification.
Major Products
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals .
Scientific Research Applications
(2S,4R)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a precursor in the preparation of various heterocyclic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions due to its unique stereochemistry.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. Its unique stereochemistry allows it to fit into active sites of enzymes, thereby modulating their activity. The compound can act as an inhibitor or activator, depending on the target and the context of its use .
Comparison with Similar Compounds
Structural Analogues with Modifications at the 4-Position
Functional Group Modifications at the 2-Position
Research Findings and Key Differences
Stereochemical Impact
- The (2S,4R) configuration in the parent compound is essential for its role in PROTACs, as it ensures proper spatial alignment between E3 ligase and target protein . Diastereomers like (2S,4S) -4-(dimethylamino)pyrrolidine-2-carboxylic acid exhibit distinct NMR chemical shifts (e.g., δ 3.85 ppm for H-4 in (2S,4S) vs. δ 3.72 ppm in (2S,4R)), confirming stereochemical influence on electronic environments .
Solubility and Reactivity
- Hydrophilic substituents (e.g., -OH, -NH₂) increase aqueous solubility, whereas hydrophobic groups (e.g., -C₆H₅) favor organic solvents.
- Fluorine substitution at the 4-position enhances metabolic stability and binding affinity in drug candidates, as seen in fluorinated proline derivatives .
Biological Activity
(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride, commonly referred to as trans-4-hydroxy-L-proline hydrochloride, is a compound with significant biological activity and therapeutic potential. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOCl
- Molecular Weight : 167.59 g/mol
- CAS Number : 32968-78-8
The compound features a pyrrolidine ring with a hydroxyl group at the 4-position and a carboxylic acid group at the 2-position, contributing to its unique biological properties.
1. Inhibition of Metalloproteases
Research indicates that this compound acts as an inhibitor of metalloproteases, specifically zinc-dependent enzymes. These enzymes play critical roles in various physiological processes, including tissue remodeling and inflammation. The inhibition of these enzymes can have therapeutic implications for conditions such as:
- Cardiovascular diseases : By modulating metalloprotease activity, this compound may help in managing high blood pressure and cardiac insufficiency.
- Neurological disorders : Its cerebroprotective properties suggest potential applications in treating conditions like cerebral ischemia and migraine .
2. Role in Collagen Synthesis
This compound is also known to influence collagen synthesis. Hydroxyproline derivatives are essential for stabilizing collagen triple helices, which are crucial for maintaining the structural integrity of connective tissues. Studies have shown that (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid can enhance collagen production in fibroblasts, making it a candidate for therapeutic strategies in wound healing and tissue repair .
3. Antioxidant Properties
Recent studies have suggested that (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid exhibits antioxidant activity. It can scavenge free radicals and reduce oxidative stress in cells, which is beneficial in preventing cellular damage associated with various diseases .
Table 1: Summary of Biological Activities
| Activity | Mechanism | Therapeutic Implications |
|---|---|---|
| Metalloprotease Inhibition | Inhibition of zinc-dependent enzymes | Cardiovascular diseases, renal protection |
| Collagen Synthesis Enhancement | Stabilization of collagen structure | Wound healing, tissue repair |
| Antioxidant Activity | Scavenging free radicals | Prevention of oxidative stress-related damage |
Case Study: Collagen Production Enhancement
In vitro studies demonstrate that treating fibroblast cultures with this compound significantly increases collagen synthesis compared to control groups. The increase was quantified using hydroxyproline assays, indicating enhanced fibroblast activity and potential applications in regenerative medicine .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
